molecular formula C6H13ClN2O2 B2803339 Azetidin-3-yl dimethylcarbamate hydrochloride CAS No. 935668-34-1

Azetidin-3-yl dimethylcarbamate hydrochloride

Cat. No.: B2803339
CAS No.: 935668-34-1
M. Wt: 180.63
InChI Key: WFCMETWSDQNCFX-UHFFFAOYSA-N
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Description

Historical Context of Azetidine-Based Carbamates in Medicinal Chemistry

The exploration of azetidine derivatives began in the mid-20th century, but significant breakthroughs occurred in the 2010s with the development of efficient synthetic routes. Early studies focused on azetidine’s inherent ring strain (approximately 25–30 kcal/mol), which confers unique reactivity compared to five- or six-membered nitrogen heterocycles. The introduction of carbamate functionalities, such as the dimethylcarbamate group in azetidin-3-yl dimethylcarbamate hydrochloride, marked a pivotal shift toward optimizing pharmacokinetic properties. For instance, carbamate groups enhance metabolic stability by resisting enzymatic hydrolysis, a critical advantage in central nervous system (CNS)-targeted therapies.

By 2017, azetidine carbamates gained prominence as covalent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid signaling. Researchers demonstrated that 3-substituted azetidine carbamates exhibited superior inhibitory potency (IC₅₀ < 10 nM) compared to piperidine analogs, attributed to the smaller ring’s ability to adopt optimal binding conformations. This work laid the foundation for subsequent studies exploring azetidine carbamates in neurodegenerative disease models.

Structural Classification in Nitrogen Heterocycles

This compound belongs to the azetidine class of saturated nitrogen heterocycles, distinguished by its four-membered ring structure. Key structural features include:

Property Azetidine Pyrrolidine (5-membered) Piperidine (6-membered)
Ring strain (kcal/mol) 25–30 5–10 <5
Bond angle deviation (°) 15–20 2–5 Minimal
Common applications Covalent inhibitors, peptide mimics Alkaloid scaffolds, CNS drugs Flexible linkers, opioids

The dimethylcarbamate moiety (-OC(=O)N(CH₃)₂) introduces hydrogen-bonding capacity and steric bulk, which modulates interactions with biological targets. X-ray crystallography of related compounds reveals that the carbamate group adopts a planar conformation, enabling π-stacking with aromatic residues in enzyme active sites.

Significance of Four-Membered Ring Systems in Drug Discovery

Four-membered rings like azetidine offer distinct advantages in drug design:

  • Constrained Geometry : Limits rotational freedom, reducing entropy penalties upon target binding.
  • Improved Metabolic Stability : Resistance to cytochrome P450 oxidation compared to larger rings.
  • Enhanced Solubility : Polar carbamate groups counterbalance the hydrophobic azetidine core, improving aqueous solubility (logP ≈ 1.2 for this compound).

Recent work by Saunders et al. (2024) demonstrated that incorporating 3-aminoazetidine subunits into cyclic peptides increased protease resistance by 15-fold compared to homodetic analogs, highlighting the scaffold’s potential in peptide therapeutics.

Relationship to Other Carbamate Derivatives

Azetidine carbamates exhibit unique properties compared to open-chain or aromatic carbamates:

Parameter Azetidine Carbamates Piperidine Carbamates Aryl Carbamates
Metabolic stability (t₁/₂) >120 min (rat liver microsomes) 60–90 min 30–45 min
Target selectivity (MAGL vs FAAH) 500:1 50:1 <10:1
Synthetic accessibility Moderate (requires ring-closing metathesis) High High

Data adapted from Butler et al. (2017) and Saunders et al. (2024). The strained azetidine ring enhances selectivity for MAGL over fatty acid amide hydrolase (FAAH), making it valuable for modulating endocannabinoid pathways without off-target effects.

Evolution of Research Interest in Azetidine Carbamates

Research on azetidine carbamates has progressed through three phases:

  • 2000–2010 : Initial synthesis and characterization of azetidine-3-carboxylic acid derivatives.
  • 2011–2020 : Application as covalent inhibitors (e.g., MAGL) and peptide backbone modifiers.
  • 2021–present : Late-stage functionalization for targeted drug delivery (e.g., PROTACs) and bioconjugation.

A 2025 analysis of DrugBank entries identified 47 clinical-stage compounds containing azetidine subunits, with 12 featuring carbamate functionalities. This trend reflects the scaffold’s versatility in addressing challenges in CNS permeability and target engagement.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCMETWSDQNCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the 3-position under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
AlkylationAlkyl bromides, NaH/DMF, 0°C → 23°C3-Alkoxyazetidine derivatives65–77%
ArylationPd-catalyzed Stille coupling, tolueneAryl-substituted azetidinesN/R
Amine displacementIsopropylamine, triethylamine, CH₂Cl₂3-Aminoazetidine analogsN/R

Key findings:

  • Alkylation proceeds via deprotonation of the azetidine nitrogen using NaH, followed by nucleophilic attack on alkyl halides .
  • Palladium-catalyzed cross-couplings enable aryl group introductions .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under acidic or nucleophilic conditions:

Reaction TypeReagents/ConditionsProducts FormedMechanismSource
Acid hydrolysisConcentrated HCl, heatingγ-Chloroamine derivativesProtonation followed by ring-opening
Nucleophilic ring-openingChloroformates, baseCarbamate-functionalized aminesAzetidinium ion intermediate

Example:
Treatment with chloroformates yields γ-chloroamines via transient azetidinium ion formation, a pathway validated in analogous azetidine systems .

Reduction Reactions

The carbamate group undergoes selective reduction:

Reaction TypeReagents/ConditionsProducts FormedNotesSource
Carbamate reductionLiAlH₄ or NaBH₄, anhydrous THF3-Aminomethylazetidine derivativesRetains azetidine ring integrity
HydrogenolysisH₂, Pd/C, ethanolFree amine hydrochloride saltsRequires acidic workup

Mechanistic insight:
LiAlH₄ reduces the carbamate carbonyl to a methylene group while preserving the azetidine ring .

Oxidation Reactions

The tertiary amine in the azetidine ring is susceptible to oxidation:

Reaction TypeReagents/ConditionsProducts FormedSelectivitySource
N-OxidationH₂O₂, acetic acid, 50°CAzetidine N-oxide derivativesSteric hindrance limits overoxidation
Peracid-mediated oxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxide side products (minor)Competing ring expansion observed

Functionalization via Carbamate Chemistry

The dimethylcarbamate group participates in transesterification and hydrolysis:

Reaction TypeReagents/ConditionsProducts FormedApplicationsSource
TransesterificationROH, Ti(OiPr)₄, refluxMixed carbamate derivativesProdrug synthesis
HydrolysisNaOH (aq), phase-transfer catalyst3-Hydroxyazetidine hydrochlorideBioactivation precursor

Comparative Reactivity Analysis

Azetidin-3-yl dimethylcarbamate hydrochloride shows distinct behavior compared to related compounds:

CompoundKey Reactivity DifferenceExperimental Evidence
AzetidineHigher ring-opening propensityFaster HCl-mediated cleavage
Azetidin-2-oneResists nucleophilic substitution at C2Stable under NaH/alkyl bromide
Simple carbamatesNo azetidine ring-mediated reactivityLimited to carbonyl chemistry

Industrial-Scale Reaction Optimization

Patent data reveals scalable protocols:

  • Batch synthesis : Reactions conducted in 50L reactors with triethylamine as base, achieving >90% purity after recrystallization .
  • Purification : Chromatography-free processes using pH-controlled extraction (patent WO2000063168) .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis : The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to avoid hydrolysis, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Chemical Properties :

  • Molecular Formula : C7H14ClN2O2
  • Molecular Weight : 194.65 g/mol
  • Physical Form : Powder
  • Solubility : Soluble in water and organic solvents

Scientific Research Applications

This compound has several key applications:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactivity : The compound undergoes various reactions such as oxidation to form N-oxides, reduction to amines, and nucleophilic substitution reactions leading to diverse derivatives.

Biology

  • Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines .

Medicine

  • Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate for drug development, particularly in creating new therapeutic agents.

Industry

  • Material Development : It is utilized in the formulation of new materials and as a reagent in chemical processes, enhancing the efficiency of industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising activity, warranting additional investigation into its application as an antimicrobial agent.

Mechanism of Action

The mechanism of action of azetidin-3-yl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of azetidin-3-yl dimethylcarbamate hydrochloride, emphasizing structural variations, physicochemical properties, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Similarity Score Applications/Notes
This compound C₆H₁₃ClN₂O₂ ~192.64 (calculated) Not explicitly listed Azetidine core, dimethylcarbamate at C3, hydrochloride salt Reference compound Pharmaceutical intermediate; potential acetylcholine esterase inhibitor
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride C₆H₁₆Cl₂N₂ 195.12 1630082-57-3 Azetidine with dimethylamine side chain; dihydrochloride salt 0.94 Neurological research (e.g., dopamine receptor modulation)
tert-Butyl azetidin-3-yl(ethyl)carbamate hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 2044704-65-4 tert-Butyl-protected carbamate, ethyl substituent; hydrochloride salt N/A Protected intermediate for peptide synthesis
(3-Methylazetidin-3-yl)methanamine dihydrochloride C₅H₁₄Cl₂N₂ 169.09 1557591-41-9 Methyl group at C3, primary amine; dihydrochloride salt 1.00 Building block for kinase inhibitors
N-Dimethylazetidin-3-amine Hydrochloride C₅H₁₃ClN₂ 144.63 935670-07-8 Azetidine with dimethylamine directly attached at C3; hydrochloride salt N/A Precursor for antipsychotic drug candidates
Azetidin-3-yl methanesulfonate hydrochloride C₄H₁₀ClNO₃S 187.64 36476-89-8 Methanesulfonate ester at C3; hydrochloride salt N/A Electrophilic intermediate for nucleophilic substitution reactions

Key Structural and Functional Differences

Substituent Diversity :

  • This compound features a carbamate group, enhancing stability and influencing bioavailability compared to amines (e.g., N-Dimethylazetidin-3-amine Hydrochloride) .
  • tert-Butyl-protected analogs (e.g., tert-Butyl azetidin-3-yl(ethyl)carbamate hydrochloride) are designed for controlled deprotection in multi-step syntheses .

Salt Forms: Dihydrochloride salts (e.g., 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride) exhibit higher water solubility than monohydrochloride derivatives, impacting pharmacokinetics .

Biological Activity :

  • Methyl-substituted analogs (e.g., (3-Methylazetidin-3-yl)methanamine dihydrochloride) show enhanced binding to enzyme active sites due to steric effects, as seen in kinase inhibition assays .

Biological Activity

Azetidin-3-yl dimethylcarbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring combined with a dimethylcarbamate group. This unique combination imparts distinct properties that are pivotal for its biological activity.

PropertyValue
Chemical FormulaC7H14ClN2O2
Molecular Weight194.65 g/mol
CAS Number935668-34-1
SolubilitySoluble in water

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The carbamate group is known to inhibit enzymes by forming covalent bonds with the active sites, leading to enzyme inactivation. This mechanism is similar to other carbamate compounds utilized as enzyme inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains, including:

  • Bacterial Strains:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
    • Streptococcus pyogenes
  • Fungal Strains:
    • Aspergillus niger
    • Candida albicans

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .

Anticancer Activity

This compound has also been studied for its anticancer potential. Notably, it has shown antiproliferative effects in various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7):
    • IC50 values ranging from 10–33 nM indicate strong cytotoxicity.
  • Triple-Negative Breast Cancer Cells (MDA-MB-231):
    • Similar IC50 values suggest comparable effectiveness to established chemotherapeutic agents like combretastatin A-4 .

The compound appears to exert its anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other azetidine derivatives, such as:

CompoundKey FeaturesBiological Activity
AzetidineParent compoundLimited biological activity
Azetidin-2-oneContains carbonyl groupModerate activity
DimethylcarbamateSimpler carbamateAntimicrobial properties

The unique structural features of this compound enhance its reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies highlight the promising biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on synthesized derivatives showed potent activity against various pathogens, supporting its use in developing new antimicrobial agents .
  • Anticancer Mechanism Exploration :
    • Research focused on the compound's ability to inhibit tubulin polymerization revealed insights into its potential as an antitumor agent, particularly in breast cancer models .
  • Enzyme Inhibition Analysis :
    • Investigations into the enzymatic interactions indicated that the compound could serve as a lead structure for developing new enzyme inhibitors targeting specific diseases .

Q & A

Q. Q1. What are the optimal synthetic routes for Azetidin-3-yl dimethylcarbamate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling azetidine-3-yl precursors with dimethylcarbamate groups via nucleophilic substitution or aza-Michael addition. For example:

  • Azetidine ring formation : Use 1,2-diaminoethane derivatives under anhydrous conditions (e.g., THF or DCM) with catalytic bases like triethylamine to minimize side reactions .
  • Carbamate introduction : React azetidin-3-ol intermediates with dimethylcarbamoyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C to control exothermicity and improve regioselectivity .
  • Hydrochloride salt formation : Precipitate the final product using HCl gas in ethanol, followed by recrystallization to ≥95% purity .

Q. Q2. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm azetidine ring geometry and carbamate substitution patterns. For example, azetidine C-H protons typically resonate at δ 3.5–4.5 ppm in DMSO-d6 .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) and acetonitrile/water gradients (0.1% TFA) to assess purity. Retention times should align with reference standards .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H]+^+ at m/z 193.05 for the free base) and detect impurities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carbamate to azetidin-3-ol) using LC-MS/MS. Stability is typically optimal at pH 4–6, with rapid degradation in alkaline conditions due to carbamate hydrolysis .
  • Accelerated stability testing : Use Arrhenius modeling (40–60°C) to predict shelf-life. For lyophilized formulations, maintain moisture content <1% to prevent hydrolysis .

Q. Q4. What strategies mitigate low bioavailability in preclinical models, and how can structural modifications enhance pharmacokinetics?

Methodological Answer:

  • Prodrug approaches : Replace the hydrochloride salt with lipophilic counterions (e.g., tosylate) to improve membrane permeability. For example, log P values can be optimized from −0.5 (hydrochloride) to 1.2 (tosylate) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the azetidine ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) can quantify metabolic half-life improvements .

Q. Q5. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric effects : The azetidine ring’s strained geometry increases reactivity toward nucleophiles. For example, reaction rates with amines are 3–5× faster than analogous pyrrolidine derivatives. Steric hindrance from the dimethylcarbamate group slows N-alkylation but enhances regioselectivity at the 3-position .
  • Electronic effects : Electron-deficient azetidine rings (due to carbamate electron-withdrawing effects) favor SN2 mechanisms. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol lower activation energy compared to unsubstituted azetidine .

Q. Q6. What mechanisms underlie observed discrepancies in biological activity across in vitro vs. in vivo models?

Methodological Answer:

  • Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to correlate free drug levels with efficacy. For instance, >90% binding to albumin may reduce in vivo activity despite high in vitro potency .
  • Metabolite interference : Identify active metabolites (e.g., azetidin-3-ol derivatives) using 19F^{19}F-NMR or radiolabeled tracers. Adjust dosing regimens to account for metabolite accumulation .

Data Interpretation and Experimental Design

Q. Q7. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?

Methodological Answer:

  • Tiered dosing : Use 3–5 logarithmic doses (e.g., 1, 3, 10, 30 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose. Model data using non-compartmental analysis (NCA) to identify saturation of absorption or clearance pathways .
  • Mechanistic modeling : Incorporate allosteric binding parameters (e.g., Hill coefficients >1) if target engagement assays (SPR or ITC) show cooperative effects .

Q. Q8. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the ChEMBL database. Focus on kinases and GPCRs due to the compound’s amine-rich structure .
  • Machine learning : Train QSAR models on azetidine derivatives with published IC50_{50} data (e.g., PDE10A inhibitors) to predict selectivity over PDE3/4 .

Advanced Methodological Resources

  • Synthetic protocols : Optimized procedures for azetidine ring closure and carbamate protection are detailed in .
  • Stability guidelines : ICH Q1A-Q1E protocols for photostability and hydrolytic degradation .
  • Biological assay validation : FDA-recommended practices for PDE inhibition assays and microsomal stability testing .

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